2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile
Übersicht
Beschreibung
2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of tyrosine kinase inhibitors, which are drugs that block the action of enzymes called tyrosine kinases. Tyrosine kinases play a crucial role in cell signaling and are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. BIBX1382, therefore, has the potential to be an effective anticancer agent.
Wirkmechanismus
2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile works by blocking the action of several tyrosine kinases, including the epidermal growth factor receptor (EGFR), which is often overactive in cancer cells. By blocking these enzymes, 2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile prevents the activation of downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile has been shown to have a range of biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death) in cancer cells, and reducing the formation of new blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile is its specificity for tyrosine kinases, which reduces the risk of off-target effects. However, like many anticancer drugs, 2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile can have toxic effects on normal cells, particularly those that are rapidly dividing, such as hair follicle cells and cells in the gastrointestinal tract.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile. One area of interest is the development of combination therapies that include 2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile and other anticancer drugs, which may enhance the overall efficacy of treatment. Another area of interest is the development of new formulations of 2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile that may improve its pharmacokinetic properties, such as its bioavailability and half-life in the body. Finally, further research is needed to better understand the mechanisms of action of 2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile and its effects on normal cells, which may help to identify new therapeutic applications and improve the safety and efficacy of the drug.
Wissenschaftliche Forschungsanwendungen
2-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to enhance the effects of other anticancer drugs.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methoxy]-3-methoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-8H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPZJQHHMZSHCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methoxy]-3-methoxybenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.